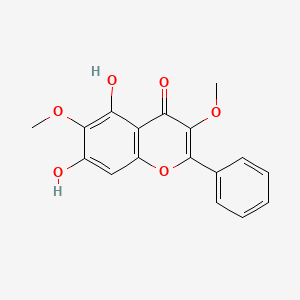
5,7-Dihydroxy-3,6-dimethoxyflavone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
These flavonoids are characterized by methoxy groups attached to the C6 atom of the flavonoid backbone . This compound is a yellow crystalline powder that is insoluble in water but soluble in organic solvents such as alcohols and ethers . It is known for its strong antioxidant activity, which helps combat free radical damage .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dihydroxy-3,6-dimethoxyflavone typically involves the protection of carboxyl groups followed by a furanization reaction. This is then followed by reduction and methoxylation reactions to yield the target compound .
Industrial Production Methods
the general approach involves large-scale organic synthesis techniques, including the use of protected intermediates and catalytic reactions to ensure high yield and purity .
化学反应分析
Types of Reactions
5,7-Dihydroxy-3,6-dimethoxyflavone undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or alkanes .
科学研究应用
5,7-Dihydroxy-3,6-dimethoxyflavone has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex flavonoid derivatives.
Biology: Studied for its role in cell signaling pathways and its potential as an antioxidant.
Medicine: Investigated for its anti-inflammatory and anticancer properties.
Industry: Utilized in the formulation of natural antioxidants for food preservation and cosmetics.
作用机制
The mechanism of action of 5,7-Dihydroxy-3,6-dimethoxyflavone involves its interaction with various molecular targets and pathways. It acts as an antioxidant by scavenging free radicals and inhibiting oxidative stress . In cancer cells, it induces apoptosis through the activation of caspases and the inhibition of cell proliferation pathways .
相似化合物的比较
Similar Compounds
4′,5,7-Trihydroxy-3,6-dimethoxyflavone: This compound has similar antioxidant properties but differs in its hydroxylation pattern.
5,7-Dihydroxy-8,2′-dimethoxyflavone: Known for its anticancer activities, this compound has a different methoxylation pattern.
5-Hydroxy-3,7-dimethoxyflavone: Exhibits similar biological activities but with a different substitution pattern.
Uniqueness
5,7-Dihydroxy-3,6-dimethoxyflavone is unique due to its specific methoxylation and hydroxylation pattern, which contributes to its distinct chemical and biological properties .
属性
CAS 编号 |
59917-40-7 |
|---|---|
分子式 |
C17H14O6 |
分子量 |
314.29 g/mol |
IUPAC 名称 |
5,7-dihydroxy-3,6-dimethoxy-2-phenylchromen-4-one |
InChI |
InChI=1S/C17H14O6/c1-21-16-10(18)8-11-12(13(16)19)14(20)17(22-2)15(23-11)9-6-4-3-5-7-9/h3-8,18-19H,1-2H3 |
InChI 键 |
RVOWLPGDGHUGHV-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C2=C(C=C1O)OC(=C(C2=O)OC)C3=CC=CC=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


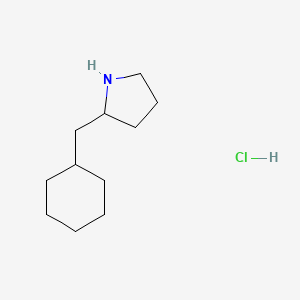
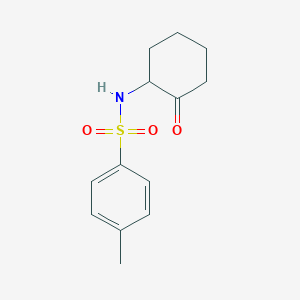
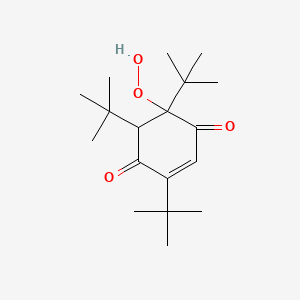

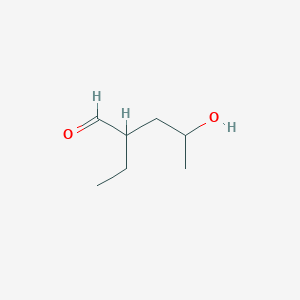

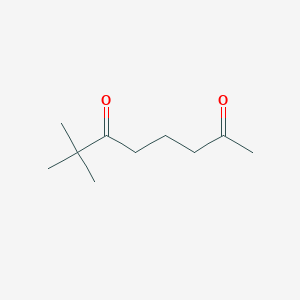
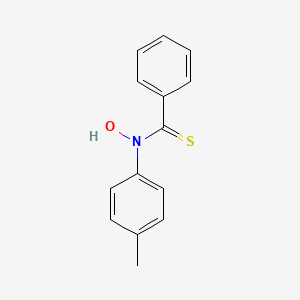
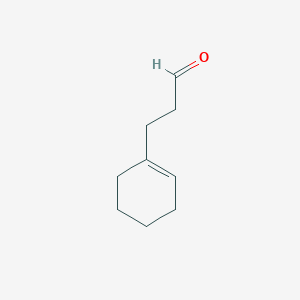
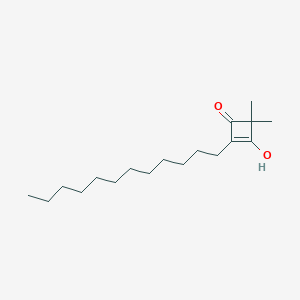
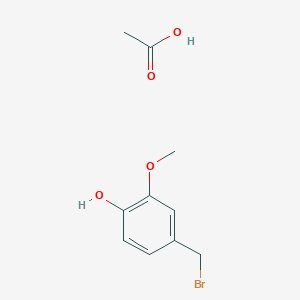
![1-Propanone, 2-bromo-1-[5-(4-chlorophenyl)-2-furanyl]-](/img/structure/B14602999.png)
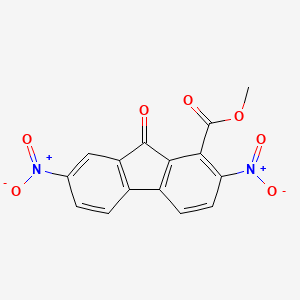
![Phenol, 2,6-dimethoxy-4-[(phenylsulfonyl)methyl]-](/img/structure/B14603013.png)
